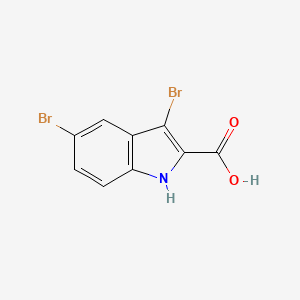

3,5-dibromo-1H-indole-2-carboxylic acid

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

The term "privileged scaffold" is bestowed upon molecular frameworks that can serve as ligands for a diverse range of biological targets. The indole nucleus is a quintessential example of such a scaffold, its presence being a recurring theme in a multitude of natural products and synthetic drugs.

The biological journey of the indole scaffold begins with the essential amino acid, L-tryptophan. This proteinogenic amino acid serves as the biosynthetic precursor to a wide variety of indole-containing secondary metabolites. In humans, tryptophan is metabolized through several pathways, leading to the production of crucial biomolecules. One such pathway is the serotonin (B10506) pathway, which maintains the indole ring structure and produces the neurotransmitter serotonin (5-hydroxytryptamine). Serotonin plays a critical role in regulating mood, sleep, appetite, and numerous other physiological processes. The conservation of the indole nucleus in such a fundamental biological molecule underscores its inherent capacity to interact with biological systems.

The structural versatility of the indole ring has been extensively exploited by medicinal chemists to develop a plethora of therapeutic agents. The ability to functionalize the indole nucleus at various positions allows for the fine-tuning of its biological activity. Consequently, indole derivatives have demonstrated a remarkable breadth of pharmacological activities.

These activities include, but are not limited to:

Anticancer: Indole-based compounds have been developed as potent anticancer agents, with some acting as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle in cancer cells.

Anti-inflammatory: The non-steroidal anti-inflammatory drug (NSAID) indomethacin, which features an indole core, is a classic example of the anti-inflammatory potential of this scaffold.

Antimicrobial: A variety of indole derivatives have been shown to possess antibacterial and antifungal properties.

Antiviral: The indole scaffold is present in several antiviral drugs, including those targeting HIV. For instance, derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov

Neurological: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of indole-based drugs for a range of neurological and psychiatric conditions.

The following table provides a glimpse into the diverse applications of indole derivatives in medicine:

| Compound Class | Example | Pharmacological Activity |

| Vinca Alkaloids | Vinblastine, Vincristine | Anticancer |

| Triptans | Sumatriptan | Antimigraine |

| NSAIDs | Indomethacin | Anti-inflammatory |

| Antivirals | Delavirdine | HIV-1 Reverse Transcriptase Inhibitor |

The Role of Halogenation in Modulating the Chemical and Biological Properties of Organic Compounds

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a widely employed strategy in drug design and discovery. The unique properties of halogens—fluorine, chlorine, bromine, and iodine—can profoundly influence the characteristics of an organic compound.

The introduction of halogen atoms can modulate a molecule's properties in several ways:

Size and Shape: The size of the halogen atom (increasing from fluorine to iodine) can be used to probe and fill specific binding pockets in a protein, thereby influencing binding affinity and selectivity.

Electronic Effects: The high electronegativity of halogens can alter the electron distribution within a molecule, affecting its pKa and the strength of its interactions with biological targets.

Metabolic Stability: The introduction of a halogen can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug.

Halogen Bonding: Heavier halogens (chlorine, bromine, and iodine) can participate in a specific type of non-covalent interaction known as a halogen bond. This is a directional interaction between the electropositive region on the outer side of the halogen (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a biological macromolecule. Halogen bonds are increasingly recognized as important interactions in drug-receptor binding.

The table below summarizes the key properties of the common halogens used in medicinal chemistry:

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Features in Drug Design |

| Fluorine | 1.47 | 3.98 | Small size, high electronegativity, can act as a hydrogen bond acceptor. |

| Chlorine | 1.75 | 3.16 | Moderate size and lipophilicity, can form halogen bonds. |

| Bromine | 1.85 | 2.96 | Larger size, increased lipophilicity, effective halogen bond donor. |

| Iodine | 1.98 | 2.66 | Largest size, highest lipophilicity, strongest halogen bond donor. |

Contextualizing 3,5-Dibromo-1H-indole-2-carboxylic Acid within the Expanding Landscape of Indole Research

The compound this compound is a derivative of the indole-2-carboxylic acid scaffold, which itself has been a subject of significant research. The presence of two bromine atoms, one on the pyrrole (B145914) ring (at the 3-position) and one on the benzene (B151609) ring (at the 5-position), suggests a deliberate synthetic modification aimed at leveraging the effects of halogenation.

While specific, in-depth biological studies on this compound are not extensively reported in publicly available literature, its structural features place it within a class of compounds with recognized therapeutic potential. For instance, research on 5-bromoindole-2-carboxylic acid derivatives has identified them as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov Furthermore, various indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in tumor immune evasion. nih.govsci-hub.se

The dibromination pattern in this compound could potentially enhance its binding affinity to target proteins through the formation of halogen bonds and increased lipophilicity. The bromine at the 3-position is known to influence the electronic properties of the indole ring, while the bromine at the 5-position can modulate interactions within the binding site of a target protein. The synthesis of this compound has been reported, typically starting from indole-2-carboxylic acid or its ethyl ester, followed by bromination reactions. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMGPBPNXBMNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594825 | |

| Record name | 3,5-Dibromo-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98591-49-2 | |

| Record name | 3,5-Dibromo-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 3,5 Dibromo 1h Indole 2 Carboxylic Acid

Transformations Involving the Carboxylic Acid Functional Group at C2

The carboxylic acid group at the C2 position is a versatile handle for a variety of chemical transformations, including esterification, reduction, and decarboxylation. These reactions are pivotal for expanding the chemical space of indole-based compounds.

Esterification Reactions for Synthetic Diversification

Esterification of 3,5-dibromo-1H-indole-2-carboxylic acid is a common strategy to mask the acidic proton, enhance lipophilicity, and provide a precursor for further functionalization. Standard methods such as Fischer-Speier esterification and Steglich esterification are frequently employed.

The Fischer-Speier esterification involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk This is a reversible process, and the equilibrium can be driven towards the product by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, 3-bromo-1H-indole-2-carboxylic acid has been successfully esterified using anhydrous ethanol (B145695) and concentrated sulfuric acid at 80°C for 2 hours. nih.gov

Alternatively, the Steglich esterification offers a milder approach, which is particularly useful for sensitive substrates. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds at room temperature and is known to suppress the formation of side products, leading to high yields even with sterically hindered alcohols. organic-chemistry.org

| Method | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Excess alcohol (e.g., ethanol), concentrated H₂SO₄, heat (e.g., 80°C) | Equilibrium-driven reaction; suitable for simple alcohols. | masterorganicchemistry.comnih.gov |

| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), anhydrous CH₂Cl₂ | Mild conditions; high yields; suitable for sterically demanding and sensitive substrates. | organic-chemistry.org |

Reduction of the Carboxylic Acid to Alcohol or Aldehyde

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, both of which are valuable intermediates for further synthetic manipulations. The direct reduction of a carboxylic acid to an aldehyde is challenging; therefore, this transformation is often carried out via the corresponding ester.

The reduction of indole-2-carboxylate (B1230498) esters to the corresponding 2-hydroxymethylindoles can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as dry ether. The resulting primary alcohol can then be oxidized to the corresponding indole-2-carbaldehyde. A variety of oxidizing agents can be employed for this purpose, including activated manganese dioxide, which has been shown to be effective for the oxidation of 2-hydroxymethylindoles.

Another approach to synthesize indole-2-carbaldehydes is through the McFadyen-Stevens reaction, starting from the corresponding indole-2-carbohydrazide. This method involves the tosylation of the carbohydrazide (B1668358) followed by reaction with anhydrous sodium carbonate in ethylene (B1197577) glycol.

| Transformation | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Reduction to Alcohol | Indole-2-carboxylate ester | Lithium aluminum hydride (LiAlH₄), dry ether | 2-Hydroxymethylindole | |

| Oxidation to Aldehyde | 2-Hydroxymethylindole | Activated manganese dioxide | Indole-2-carbaldehyde | |

| McFadyen-Stevens Aldehyde Synthesis | Indole-2-carboxylate ester | 1. Hydrazine (to form carbohydrazide) 2. Tosyl chloride 3. Anhydrous sodium carbonate, ethylene glycol | Indole-2-carbaldehyde |

Decarboxylation Protocols for Indole-2-carboxylic Acid Derivatives

Decarboxylation, the removal of the carboxylic acid group, provides a direct route to 3,5-dibromo-1H-indole. This reaction is typically achieved by heating the carboxylic acid, often in the presence of a catalyst. acs.org Copper-based catalysts are particularly effective for the decarboxylation of aromatic and heteroaromatic carboxylic acids. researchgate.netfuture4200.com

The mechanism of copper-catalyzed decarboxylation is thought to involve the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an arylcopper species. organic-chemistry.org This intermediate can then be protonated to yield the decarboxylated product. The use of ligands such as quinoline (B57606) can accelerate the reaction. researchgate.netfuture4200.com For example, a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids has been achieved using Cu₂O as the catalyst. organic-chemistry.org While this reaction leads to N-arylation, the initial step is the copper-mediated decarboxylation. In the absence of an aryl halide, a similar system could be envisioned to achieve protodecarboxylation.

Thermal decarboxylation without a metal catalyst is also possible, often requiring high temperatures. weedmaps.com The optimal temperature and duration for decarboxylation can vary depending on the specific substrate and conditions. weedmaps.comnih.gov

| Method | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Copper-Catalyzed Decarboxylation | Copper catalyst (e.g., Cu₂O, CuBr), ligand (e.g., quinoline), heat | Milder conditions compared to purely thermal methods; can be coupled with other reactions. | researchgate.netfuture4200.comorganic-chemistry.org |

| Thermal Decarboxylation | Heat (typically 200-290°F or 104-118°C) | Simple procedure; may require high temperatures. | weedmaps.com |

Reactivity of the Bromine Substituents on the Indole (B1671886) Core

The bromine atoms at the C3 and C5 positions of the indole ring are susceptible to a range of transformations, most notably nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in introducing a wide array of functional groups onto the indole scaffold.

Nucleophilic Displacement and Substitution Reactions at Brominated Positions

The indole ring is an electron-rich heterocycle, which generally makes it more reactive towards electrophilic substitution. researchgate.net However, the presence of bromine atoms allows for nucleophilic substitution reactions, particularly at the C3 position. The C3 position of the indole ring is known to be susceptible to nucleophilic attack. A synthetic approach for 3-substituted indoles has been reported via the nucleophilic substitution of 3-bromo derivatives under phase transfer catalysis. documentsdelivered.com

While direct nucleophilic aromatic substitution on the benzene (B151609) ring (at C5) is generally difficult, it can be facilitated by the presence of strongly electron-withdrawing groups, which is not the case for the indole ring itself. Therefore, nucleophilic displacement at the C5 position is less common than at the C3 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds at the brominated positions of the indole core. mdpi.comnih.govrsc.org These reactions typically employ a palladium catalyst and are tolerant of a wide range of functional groups.

The Suzuki-Miyaura coupling reaction involves the reaction of the bromoindole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is highly versatile for the formation of biaryl and aryl-heteroaryl structures. For instance, 5-bromoindazoles, which are structurally similar to 5-bromoindoles, have been successfully coupled with various boronic acids using a Pd(dppf)Cl₂ catalyst. nih.gov

The Heck reaction couples the bromoindole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the site of the bromine atom. rsc.orgresearchgate.net The Sonogashira reaction, on the other hand, couples the bromoindole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, although copper-free conditions have also been developed. mdpi.comnih.govorganic-chemistry.org This reaction is a reliable method for the synthesis of aryl-alkynes.

| Reaction | Coupling Partner | Typical Catalytic System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid or ester | Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃) | Aryl-Aryl or Aryl-Heteroaryl | nih.govresearchgate.net |

| Heck Reaction | Alkene | Pd catalyst, base | Aryl-Alkenyl | rsc.orgresearchgate.net |

| Sonogashira Reaction | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst (optional), base | Aryl-Alkynyl | mdpi.comnih.govorganic-chemistry.org |

Regioselective Hydrodebromination Reactions

Regioselective hydrodebromination is a crucial transformation that allows for the selective removal of one bromine atom from a polybrominated substrate. In the case of this compound, this process can theoretically yield two distinct monobromo-indole derivatives: 3-bromo-1H-indole-2-carboxylic acid or 5-bromo-1H-indole-2-carboxylic acid. The selectivity of this reaction is highly dependent on the chosen catalyst and reaction conditions.

Palladium-catalyzed reactions have been established as an effective method for the regioselective hydrodebromination of dibromoindoles. nih.gov For instance, studies on related dibromoindole systems have shown that catalysts such as palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with phosphine (B1218219) ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) can facilitate the selective removal of a bromine atom. nih.gov The differential reactivity of the bromine atoms at the C3 and C5 positions is influenced by the electronic environment of the indole ring. The C3 position on the pyrrole (B145914) moiety is generally more electron-rich and can exhibit different reactivity compared to the C5 position on the benzene portion of the molecule. By carefully tuning the catalytic system, it is possible to preferentially cleave one C-Br bond over the other, providing a strategic route to specific monobrominated intermediates for further synthesis.

| Starting Material | Potential Product 1 | Potential Product 2 |

|---|---|---|

| This compound | 3-Bromo-1H-indole-2-carboxylic acid | 5-Bromo-1H-indole-2-carboxylic acid |

Intramolecular and Intermolecular Reactions of the Indole Ring System

The electron-rich indole nucleus is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. These transformations can fundamentally alter the heterocyclic core, providing access to different classes of compounds. Two primary oxidative pathways for indoles are the oxidation of the pyrrole ring to form oxindoles and the oxidative cleavage of the C2-C3 bond.

The oxidation of indole-2-carboxylic acid derivatives can yield 2-oxindoles and subsequently dioxindoles. researchgate.netrsc.org This transformation typically involves the oxidation of the C2 and C3 positions. For this compound, this would result in the formation of a 3-hydroxy-2-oxindole intermediate, which exists in equilibrium with its 3-keto tautomer (an isatin (B1672199) derivative). The reaction can be promoted by various reagents, including systems like sulfuric acid adsorbed on silica (B1680970) gel. rsc.org

A more profound transformation is the Witkop oxidation, which involves the oxidative cleavage of the C2–C3 double bond of the indole ring. nih.gov This reaction typically converts the indole into a 2-acylaminobenzaldehyde or a related derivative. For this cleavage to occur, substitution at the C2 position is often a prerequisite. nih.gov The carboxylic acid group at the C2 position of this compound makes it a suitable substrate for this type of transformation, which could lead to the formation of 2-amino-3,5-dibromobenzoic acid derivatives after subsequent reaction steps.

| Oxidative Pathway | Key Transformation | Potential Product Class |

|---|---|---|

| Pyrrole Ring Oxidation | Oxidation at C2 and C3 | Oxindoles, Dioxindoles, Isatins |

| Witkop Oxidation | Cleavage of C2-C3 bond | 2-Acylaminobenzaldehydes / 2-Aminobenzoic acids |

The bromine atoms at the C3 and C5 positions of this compound are ideal handles for introducing molecular diversity through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds at these positions. libretexts.orgmdpi-res.com

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org By reacting this compound with various aryl or vinyl boronic acids, it is possible to synthesize 3,5-diaryl or 3,5-divinyl indole derivatives. The differing electronic environments of the C3 and C5 positions may allow for regioselective or sequential couplings, enabling the synthesis of unsymmetrically substituted analogs. researchgate.net

Beyond C-C bond formation, the bromo-substituents can also be utilized for the formation of carbon-heteroatom bonds. Palladium-catalyzed C-N (Buchwald-Hartwig amination) and C-O (Buchwald-Hartwig etherification) cross-coupling reactions can be employed to introduce amine, amide, or ether functionalities at the C3 and C5 positions. beilstein-journals.org These reactions significantly expand the range of accessible analogs, allowing for the synthesis of compounds with diverse physicochemical properties.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Functional Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C | Aryl, Vinyl |

| Buchwald-Hartwig Amination | Amine, Amide | C-N | Amino, Amido |

| Buchwald-Hartwig Etherification | Alcohol, Phenol | C-O | Ether, Aryloxy |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-1H-indole-2-carboxylic acid |

| 5-Bromo-1H-indole-2-carboxylic acid |

| Palladium(II) acetate |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| 2-Amino-3,5-dibromobenzoic acid |

Structure Activity Relationship Sar Elucidation and Rational Molecular Design of Indole 2 Carboxylic Acid Derivatives

Fundamental Contributions of the Indole-2-carboxylic Acid Scaffold to Biological Activity

The indole-2-carboxylic acid moiety is integral to the biological function of numerous compounds, acting as a critical anchor for target engagement. This scaffold is a key structural feature in molecules designed as HIV-1 integrase inhibitors, dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), and agents targeting various other enzymes and receptors. mdpi.comsci-hub.se

The versatility of the indole-2-carboxylic acid scaffold stems from several key features:

Bioisosterism: Its resemblance to tryptophan allows it to mimic the natural ligand, enabling interactions with a multitude of biological targets.

Structural Rigidity and Planarity: The fused ring system provides a defined and relatively rigid structure with a broad π-π system, facilitating specific interactions such as stacking with aromatic residues in protein binding sites or with viral DNA. mdpi.comnih.gov

Hydrogen Bonding Capability: The indole (B1671886) nitrogen (N-H) and the carboxylic acid group (-COOH) can act as both hydrogen bond donors and acceptors, forming crucial connections within target active sites.

Chelation Potential: The spatial arrangement of the indole nucleus and the C2-carboxyl group can effectively chelate metal ions, a critical mechanism for inhibiting metalloenzymes like HIV-1 integrase. mdpi.comnih.govnih.gov

Research has consistently shown that the indole-2-carboxylic acid core is a promising starting point for developing potent inhibitors. For instance, it was identified as a potent scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs) and served as the foundation for developing dual inhibitors of IDO1 and TDO, which are key targets in tumor immunotherapy. mdpi.comsci-hub.se

Mechanistic Insights into the Influence of Halogenation on Bioactivity

Halogenation is a powerful and widely used strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. frontiersin.org The introduction of halogen atoms, particularly bromine, onto the indole ring can profoundly influence a molecule's efficacy through a combination of electronic, steric, and lipophilic effects. nih.govnih.gov

Modulatory Effects of Bromine at C3 and C5 on Target Interactions and Efficacy

The position of bromine substitution on the indole ring is critical and can dramatically alter biological activity. While specific data on the combined 3,5-dibromo substitution pattern is specialized, the individual effects at these positions have been widely studied, offering significant insights.

C5-Position: Substitution at the C5 position of the indole ring with a halogen is a common strategy for enhancing potency. Studies on various marine indole alkaloids have shown that a single bromine substitution at C5 or C6 can lead to a considerable improvement in kinase inhibitory activity. nih.gov Similarly, in the context of anti-inflammatory agents, the inhibitory activity of brominated isatins follows the order of 5-bromo > 6-bromo > 7-bromo, highlighting the favorability of the C5 position. mdpi.com Research on spiroindole phytoalexins also indicates that the presence of bromine at the C5 position can lead to a partial increase in anticancer activity against leukemia cell lines. chemicalpapers.com This enhancement is often attributed to the formation of additional stabilizing interactions within the target's binding pocket. nih.gov

C3-Position: The C3 position is the most electron-rich and nucleophilic site on the indole ring, making it a common point for both natural functionalization and synthetic modification. frontiersin.org While direct bromination often occurs at C3, this position is also a key site for introducing larger substituents to probe hydrophobic pockets within a target enzyme. nih.gov For instance, in the development of HIV-1 integrase inhibitors, introducing a long branch at the C3 position of the indole core was found to improve interaction with a nearby hydrophobic cavity. mdpi.comnih.gov Therefore, a bromine atom at C3 can serve as a synthetic handle for further derivatization or can directly influence binding through halogen bonding and steric effects. nih.gov

The combination of bromine atoms at both the C3 and C5 positions in 3,5-dibromo-1H-indole-2-carboxylic acid likely confers a unique profile, blending the potency-enhancing effects of C5 bromination with the electronically significant C3 substitution.

Correlation Between Electron-Withdrawing Properties and Enhanced Bioactivity

Halogens, including bromine, are electronegative atoms that exert an electron-withdrawing inductive effect on the aromatic indole ring. This electronic perturbation can significantly enhance bioactivity. A study on the direct bromination of substituted indoles found a linear correlation between the electron-withdrawing power of the substituent and the reaction's energy barrier, underscoring the strong electronic influence of these groups. researchgate.net

The electron-withdrawing nature of bromine atoms can:

Modulate pKa: It can alter the acidity of the indole N-H and the C2-carboxylic acid, influencing ionization state and interaction potential at physiological pH.

Enhance Binding Affinity: By modifying the electron distribution of the indole ring system, bromine can strengthen interactions such as halogen bonding or dipole-dipole interactions with the target protein. nih.gov

Influence Aromatic Interactions: The altered electron density of the π-system can affect π-π stacking interactions with aromatic amino acid residues in the binding site.

Research has shown that indole derivatives containing electron-withdrawing substituents, including halogens, are often effective substrates and potent inhibitors. nih.gov The enhanced binding observed in some polyhalogenated kinase inhibitors is a testament to the positive contribution of these electron-withdrawing properties. nih.govresearchgate.net

Lipophilicity Contributions from Halogen Substituents

A fundamental consequence of introducing halogens, particularly larger ones like bromine, is an increase in the molecule's lipophilicity (fat-solubility). mdpi.com Lipophilicity is a critical parameter in drug design, as it influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govresearchgate.net

The increased lipophilicity from bromine atoms is due to:

Increased Molecular Size and Surface Area: Bromine is significantly larger than hydrogen, increasing the nonpolar surface area of the molecule.

Enhanced London Dispersion Forces: The large, polarizable electron cloud of bromine enhances transient dipole-induced dipole interactions, which are important for interactions in nonpolar environments.

This increased lipophilicity can lead to better penetration of lipid cell membranes and improved access to intracellular targets. However, it is a double-edged sword, as excessive lipophilicity can also result in poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. Therefore, the degree of halogenation must be carefully optimized. The dibromination in This compound represents a significant increase in lipophilicity compared to the parent indole-2-carboxylic acid, which would be expected to profoundly affect its pharmacokinetic profile.

Systematic Structural Optimizations for Enhanced Biological Performance

The indole-2-carboxylic acid scaffold is not merely a static core but a dynamic template amenable to systematic structural modifications to fine-tune its biological activity. Optimizations can be targeted to various positions on the indole ring (N1, C3, C5, C6) and, crucially, to the C2-carboxyl group itself. acs.orgnih.gov

Strategic Modifications to the Carboxyl Group at C2 to Improve Chelation and Binding

The carboxylic acid group at the C2 position is a critical functional group that often plays a direct and indispensable role in binding to biological targets. sci-hub.se Its importance is particularly evident in the inhibition of metalloenzymes, where it functions as a key metal-chelating moiety.

In the context of HIV-1 integrase inhibitors, the indole core and the C2-carboxyl group work in concert to chelate the two catalytic Mg²⁺ ions within the enzyme's active site. mdpi.comnih.gov This metal chelation is a cornerstone of the inhibitory mechanism for many INSTIs. nih.govrsc.org

| Compound | Modification at C2-Position | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |

|---|---|---|---|

| Parent Compound | -COOH (Carboxyl) | >50 | >50 |

| 14a | -CH₃ (Methyl) | not detected | not detected |

| 14b | -H (Removal of group) | not detected | not detected |

| 14c | -CH₂OH (Hydroxymethyl) | not detected | not detected |

| 14f | -CN (Cyano) | not detected | not detected |

Data sourced from a study on IDO1/TDO dual inhibitors, demonstrating the critical nature of the C2-carboxyl group for inhibitory activity. sci-hub.se

As shown in Table 1, SAR studies on IDO1/TDO inhibitors revealed that replacing the C2-carboxyl group with other functionalities, such as a methyl, hydroxymethyl, or cyano group, or even its complete removal, resulted in a total loss of inhibitory activity. sci-hub.se This highlights that the carboxyl group is not merely a placeholder but an essential pharmacophoric feature for these targets.

Strategic modifications often involve converting the carboxylic acid to bioisosteres like tetrazoles or other acidic functionalities to modulate acidity, improve metabolic stability, or alter binding interactions. However, for targets reliant on bidentate chelation, the carboxylic acid itself often remains the optimal functional group. Further optimization strategies have focused on modifying other parts of the scaffold while keeping the C2-carboxyl group intact to preserve this vital chelating function. mdpi.comrsc.org

Introduction of Hydrophobic Moieties at C3 to Optimize Receptor Binding Affinity

The C3 position of the indole-2-carboxylic acid scaffold has been identified as a critical site for structural modification to enhance receptor binding. Research indicates that introducing hydrophobic groups at this position can lead to improved interactions with hydrophobic pockets within the active sites of biological targets. mdpi.comnih.gov

For instance, in the development of HIV-1 integrase inhibitors, it was observed that the C3 position could be extended into a hydrophobic cavity near the enzyme's active site. mdpi.com This led to the design of derivatives with a "long branch" at C3, which resulted in a marked increase in inhibitory effect. mdpi.comnih.gov Binding mode analysis confirmed that these C3 modifications improved interactions with hydrophobic residues such as Tyr143 and Asn117. mdpi.com Similarly, the incorporation of novel heterocyclic moieties at the C3-position has been explored to create bidentate interactions with the protein backbone, leading to significant improvements in enzyme and replicon activity against the HCV NS5B polymerase. nih.gov

In a different context, studies on apoptosis inducers showed that substitution at the C3 position of the indole ring was crucial for activity. nih.gov A significant 20-fold increase in apoptotic activity was achieved when a methyl group at C3 was replaced with a more hydrophobic phenyl group. nih.gov Likewise, for allosteric modulators of the CB1 receptor, the presence of short alkyl groups at the C3 position was found to enhance potency. nih.gov

| Target | C3-Substituent | Observed Effect | Reference |

|---|---|---|---|

| HIV-1 Integrase | Long alkyl/benzyl branches | Markedly increased inhibitory effect due to improved interaction with a hydrophobic cavity. | mdpi.comnih.gov |

| Apoptosis Induction (T47D cells) | Phenyl group | 20-fold increase in activity compared to a methyl group. | nih.gov |

| CB1 Receptor | Short alkyl groups | Enhanced allosteric modulating potency. | nih.gov |

| HCV NS5B Polymerase | Heterocyclic moieties | Improved enzyme and replicon activity through bidentate interactions. | nih.gov |

Exploration of Substitutions at C6 and Other Peripheral Indole Positions

Beyond the C3 position, other peripheral sites on the indole ring, such as C5, C6, and C7, have been targeted for substitution to modulate biological activity. Halogenation at these positions has proven to be a particularly effective strategy.

In the pursuit of novel HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) ring at the C6 position of the indole core was found to increase inhibitory activity. mdpi.com Binding analysis suggested that this C6 substituent could effectively bind with viral DNA through π–π stacking interactions. rsc.org To facilitate these modifications, 6-bromoindole-2-carboxylic acid is often used as a starting material. mdpi.comrsc.org

Investigations into other halogenated indole alkaloids have revealed similar trends. For certain kinase inhibitors, a single bromine substitution at either the C5 or C6 position of the indole ring results in a considerable improvement in potency. nih.gov Furthermore, for inhibitors of cyclin-dependent kinases (CDK1 and CDK5), the optimal substitution pattern was found to be a bromine at position 7 combined with a hydroxyl group at position 4. nih.gov In the development of CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position was shown to enhance the compound's potency. nih.gov

| Position | Substituent | Target/Compound Class | Observed Effect | Reference |

|---|---|---|---|---|

| C6 | Halogenated benzene | HIV-1 Integrase | Increased inhibitory activity. | mdpi.com |

| C5 or C6 | Single bromine | Kinase Inhibitors (Meridianins) | Considerable improvement in potency. | nih.gov |

| C5 | Chloro or fluoro group | CB1 Receptor Modulators | Enhanced potency. | nih.gov |

| C7 | Bromine (with C4-OH) | CDK1 and CDK5 Kinases | Provides the best inhibitory activity. | nih.gov |

Comparative Analysis of SAR Across Variously Halogenated Indole Carboxylic Acid Analogs

The position and number of halogen substituents on the indole ring are critical determinants of biological activity, and a comparative analysis of different halogenation patterns provides valuable SAR insights.

Studies on various indole derivatives demonstrate that both mono- and di-halogenation can confer potent activity, though the optimal pattern is target-dependent. For instance, while a single bromine atom at C5 or C6 enhances the potency of certain kinase inhibitors, the introduction of two bromide substitutions can slightly reduce this inhibitory power. nih.gov This suggests that for some receptors, a single, well-placed halogen is more effective than multiple substitutions, which may introduce steric hindrance or unfavorable electronic properties.

In contrast, specific di-halogenated patterns are crucial for other activities. The 3,5-dibromo substitution pattern, as seen in this compound, represents a distinct scaffold whose properties are shaped by the electronic and steric effects of having bromine atoms at both the electron-rich C3 position and the C5 position of the benzene portion of the ring.

A comparative look at different mono-halogenated analogs reveals the importance of substituent location:

3-bromo analogs : The bromine at the C3 position can serve as a synthetic handle for introducing other groups via cross-coupling reactions, or it can directly influence binding. nih.gov

5-bromo analogs : Substitution at the C5 position has been shown to be beneficial in several contexts, including the development of EGFR tyrosine kinase inhibitors, where 5-bromoindole-2-carboxylic acid derivatives have shown promise. nih.govresearchgate.net

While direct comparative studies across a wide range of targets for compounds like 3,5-dibromo-, 4,6-dibromo-, and 5,7-dibromo-1H-indole-2-carboxylic acid are not extensively detailed in the provided literature, the existing data underscores a clear principle: the specific placement of halogens on the indole core is a key factor in fine-tuning the molecule's interaction with its biological target. The activity is a complex interplay between the position, number, and type of halogen, which collectively influence the molecule's electronic distribution, lipophilicity, and ability to form specific interactions within a receptor's binding site.

| Halogenation Pattern | Example Compound/Class | General SAR Finding | Reference |

|---|---|---|---|

| Mono-halogenation (C5 or C6) | 5-Bromo or 6-Bromo Meridianins | Significantly improves potency against certain kinases. | nih.gov |

| Di-halogenation | Di-bromo Meridianins | Slightly reduces inhibitory potency compared to mono-bromo analogs. | nih.gov |

| Mono-halogenation (C3) | 3-Bromo-1H-indole-2-carboxylic acid | Serves as a key intermediate for further functionalization. | nih.gov |

| Mono-halogenation (C5) | 5-Bromoindole-2-carboxylic acid derivatives | Active as EGFR tyrosine kinase inhibitors. | researchgate.net |

| Mono-halogenation (C7) | 7-Bromo Meridianins | Optimal for CDK1 and CDK5 inhibition when combined with a C4-OH group. | nih.gov |

Biological Activities and Mechanistic Investigations of Indole 2 Carboxylic Acid Derivatives

Antiviral Efficacy and Molecular Targets

Derivatives of indole-2-carboxylic acid have been the subject of intensive investigation for their antiviral properties. A primary focus of this research has been the inhibition of enzymes critical to viral replication, most notably HIV-1 integrase.

Human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme that facilitates the integration of the viral DNA into the host cell's genome, an essential step for viral replication. nih.govmedchemexpress.com The inhibition of this enzyme is a key therapeutic strategy. Indole-2-carboxylic acid has been identified as a scaffold that can effectively inhibit the strand transfer activity of HIV-1 integrase. rsc.orgnih.gov This inhibitory action is achieved through a multi-faceted interaction with the enzyme's active site.

A critical feature of the active site of HIV-1 integrase is the presence of two divalent magnesium ions (Mg²⁺), which are essential for its catalytic function. researchgate.net The indole-2-carboxylic acid scaffold demonstrates a potent ability to interact with these ions. nih.govnih.gov The indole (B1671886) core and the C2 carboxyl group form a chelating triad (B1167595) with the two Mg²⁺ ions. nih.govmedchemexpress.com This chelation is a cornerstone of the inhibitory mechanism, effectively disrupting the normal catalytic activity of the enzyme. rsc.orgresearchgate.net By binding to these essential metallic cofactors, the compound prevents the enzyme from carrying out the DNA strand transfer reaction. nih.govresearchgate.net

Beyond metal chelation, the aromatic nature of the indole ring system facilitates crucial π-π stacking interactions with the nucleic acid bases of the viral DNA (vDNA). nih.govresearchgate.net Binding mode analyses have shown that derivatives can effectively bind with viral DNA components, such as dC20, through these stacking interactions. rsc.orgnih.gov This interaction helps to anchor the inhibitor molecule in the correct orientation within the active site, further stabilizing the inhibitor-enzyme complex and enhancing its inhibitory potency. researchgate.net

The antiviral activity of indole-2-carboxylate (B1230498) derivatives is not limited to HIV-1. Studies have demonstrated that certain compounds from this class exhibit potent, broad-spectrum antiviral activity against a variety of DNA and RNA viruses. nih.gov For example, specific derivatives have shown significant inhibitory action against viruses such as Coxsackie B3 (Cox B3) and Influenza A. nih.gov This suggests that the indole scaffold can be adapted to target different viral processes beyond integrase inhibition.

| Compound Derivative | Target Virus | Reported Activity (IC₅₀) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 8f (derivative) | Cox B3 virus | Not Specified | 17.1 nih.gov |

| Compound 14f (derivative) | Influenza A | 7.53 µmol/L nih.gov | 12.1 nih.gov |

| Compound 17a (derivative) | HIV-1 Integrase | 3.11 µM rsc.orgnih.gov | Not Specified |

| Compound 20a (derivative) | HIV-1 Integrase | 0.13 µM nih.govnih.gov | Not Specified |

HIV-1 Integrase Inhibition: A Primary Mechanism of Action

Anti-Inflammatory and Receptor Modulatory Activities

In addition to their antiviral properties, indole derivatives have shown significant promise as anti-inflammatory agents and modulators of key cellular receptors. The indole backbone is recognized for its role in compounds with diverse pharmacological effects. researchgate.net

Research has demonstrated that certain indole-based compounds can effectively inhibit the production and release of pro-inflammatory cytokines. For instance, indole-2-formamide derivatives were found to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cell-based assays. nih.gov Similarly, other hybrid indole molecules have been shown to reduce leukocyte migration and the release of TNF-α and IL-1β in models of inflammation. nih.gov The anti-inflammatory mechanism for some derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway. researchgate.net

Furthermore, indole-2-carboxylic acid derivatives have been identified as modulators of cellular receptors. One study identified an indole-2-carboxamide derivative as a potent allosteric modulator for the cannabinoid receptor 1 (CB1). nih.gov Other research on 5-bromoindole-2-carboxylic acid derivatives has shown their ability to act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.netnih.gov

Cysteinyl Leukotriene 1 (CysLT1) Receptor Antagonism

The indole scaffold is a key structural feature in a class of medications that block the action of cysteinyl leukotrienes, which are potent inflammatory mediators involved in conditions like asthma and allergic rhinitis. wikipedia.org These drugs function by selectively binding to and inhibiting the Cysteinyl Leukotriene 1 (CysLT1) receptor. wikipedia.org

The development of potent CysLT1 antagonists has led to the identification of several key structural features required for high-potency binding to the receptor. While a definitive pharmacophore model for all indole-2-carboxylic acids is not established, models derived from structurally similar antagonists provide significant insights. Important structural features for CysLT1 antagonists generally include:

A Lipophilic Anchor : This region of the molecule fits into a lipophilic pocket of the CysLT1 receptor. lookchem.com

A Central Flat Unit : This component often mimics the triene system of the natural CysLT1 receptor agonist, leukotriene D4 (LTD4). lookchem.com

One or Two Acidic Groups : These groups are thought to resemble the peptide portion and/or the C1-carboxylic acid of LTD4, facilitating interaction with the receptor. lookchem.comnih.gov

Zafirlukast (B1683622), a well-known CysLT1 antagonist, is an indole derivative that fulfills these requirements, featuring an ionizable sulfonamide group that serves as the acidic moiety. wikipedia.org The structural requirements for these antagonists were initially designed based on the structural similarities to the agonist LTD4. wikipedia.org

Structural biology has provided a detailed view of how CysLT1 receptor antagonists function. Crystal structures of the CysLT1 receptor bound to antagonists like zafirlukast and pranlukast (B1678047) reveal unique ligand-binding modes. nih.gov

The ligand-binding pocket is extensive, stretching from the extracellular loop 2 (ECL2) deep into the middle of the 7-transmembrane (7TM) bundle. nih.gov Antagonists can access this pocket laterally, directly from the cell membrane, which is an unusual feature for G protein-coupled receptors (GPCRs). nih.gov In the case of zafirlukast, its indole group is accommodated by a wide sideways opening in the 7TM bundle, created by a significant movement of the extracellular tip of transmembrane helix 5 (TM5) and a rearrangement in ECL2. nih.gov

The CysLT1 receptor also displays an atypical pattern of "microswitches"—conserved motifs that control receptor activation. For instance, the highly conserved DR3.50Y motif found in many class A GPCRs is replaced by FR3.50C in the CysLT1 receptor. nih.gov This substitution alters the typical stabilizing interactions and confers more flexibility to the receptor, influencing how it binds to antagonists and transitions between active and inactive states. nih.gov

Antimicrobial and Antifungal Spectrum of Action

The indole nucleus is a common scaffold in compounds exhibiting a wide range of antimicrobial activities. researchgate.net Derivatives of indole have shown potential against various bacteria, fungi, and mycobacteria.

Indole derivatives have demonstrated notable antibacterial properties. For example, synthetic indole derivatives have been shown to be effective against multidrug-resistant Gram-positive bacteria, with a primary mechanism involving the inhibition of respiratory metabolism and disruption of membrane potential. nih.gov In one study, compounds containing a 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and an indole substructure were found to have significant antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria, with minimal inhibition concentrations (MICs) lower than those of common antibiotics like vancomycin (B549263) or ciprofloxacin. nih.gov This suggests a mechanism of action that may circumvent existing resistance mechanisms. nih.gov Other studies on indole-based compounds have reported broad-spectrum activity, as detailed in the table below.

| Compound Class/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole derivative (2c) | MRSA | < 3.125 | ajgreenchem.com |

| Indole-triazole derivative (3d) | MRSA | < 3.125 | ajgreenchem.com |

| Indole-3-carbonyl-2H-chromen-2-one (5d) | MRSA | Good activity | researchgate.net |

| Indole-3-carbonyl-2H-chromen-2-one (5f) | MRSA | Good activity | researchgate.net |

| Indole-3-carbonyl-2H-chromen-2-one (5b) | Escherichia coli | Good activity | researchgate.net |

| Indole-3-carbonyl-2H-chromen-2-one (5e) | Klebsiella pneumoniae | Good activity | researchgate.net |

The antifungal potential of indole derivatives has also been explored. Studies have shown that certain indole derivatives exhibit selective and potent activity against human pathogenic fungi, particularly Candida species. For instance, a series of 3-alkenyl oxindole (B195798) derivatives demonstrated MIC values ranging from 2 µg/mL to 125 µg/mL against tested Candida species. frontiersin.org Similarly, certain indole-3-carbonyl-2H-chromen-2-one derivatives showed good antifungal activity against Candida albicans. researchgate.net While indole-3-carboxylic acid itself did not show direct antifungal activity against the wheat powdery mildew fungus Blumeria graminis, it acted as a synergist, enhancing the antifungal effect of jasmonic acid.

| Compound Class/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3-alkenyl oxindole derivatives | Candida species | 2 - 125 µg/mL | frontiersin.org |

| Indole-3-carbonyl-2H-chromen-2-one (5g) | Candida albicans | Good activity | researchgate.net |

| Indole-3-carbonyl-2H-chromen-2-one (5h) | Candida albicans | Good activity | researchgate.net |

| Indole-triazole derivative (3d) | Candida albicans | 3.125 µg/mL | ajgreenchem.com |

| Indole-triazole derivative (3d) | Candida krusei | 3.125 µg/mL | ajgreenchem.com |

Natural products containing an indole framework are a rich source of compounds with potent anti-mycobacterial activity. preprints.org The emergence of multi-drug-resistant strains of Mycobacterium tuberculosis has spurred research into novel therapeutic agents, with indole alkaloids showing particular promise. preprints.orgnih.gov These compounds, isolated from sources like plants and marine sponges, often possess complex structures and target various essential processes in mycobacteria. preprints.orgresearchgate.net

| Compound Name | Compound Class | Source | Activity (MIC against M. tuberculosis) | Reference |

|---|---|---|---|---|

| Manadomanzamine A | Indole Alkaloid | Sponge (Acanthostrongylophora sp.) | 1.9 µg/mL | nih.gov |

| Manadomanzamine B | Indole Alkaloid | Sponge (Acanthostrongylophora sp.) | 1.5 µg/mL | nih.gov |

| Strictosidine | Monoterpene Indole | Plant (Psychotria nuda) | 7.1 µg/mL | nih.gov |

| Globospiramine | Spirobisindole Alkaloid | Plant (Voacanga globose) | 5.5 µM (MIC90) | researchgate.net |

| Voacamine | Bis-indole Alkaloid | Plant (Tabernaemontana arborea) | 15.6 µg/mL | |

| Denigrin C | Indolone Alkaloid | Marine Sponge (Dendrilla nigra) | 7.7 µM | researchgate.net |

Investigations into Molecular Targets

The specific molecular targets of 3,5-dibromo-1H-indole-2-carboxylic acid are not extensively documented in publicly available research. However, the broader class of indole derivatives has been investigated for its interaction with various enzymes crucial for cellular function and survival, offering potential, yet unconfirmed, avenues for the activity of this specific compound.

DNA Gyrase: This essential bacterial enzyme is a well-established target for antibiotics. It is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. While there is no direct evidence of this compound inhibiting DNA gyrase, other halogenated derivatives, such as 4,5-dibromo-1H-pyrrole-2-carboxylic acid, have been utilized in the synthesis of N-phenylpyrrolamide DNA gyrase inhibitors. These synthetic compounds have shown inhibitory activity against E. coli DNA gyrase. This suggests that halogenated heterocyclic carboxylic acids can serve as building blocks for molecules targeting this enzyme.

UDP-N-acetylmuramate-L-alanine ligase (MurC): MurC is a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its inhibition leads to bacterial cell death, making it an attractive target for novel antibacterial agents. In silico docking studies have been performed on various indole-based compounds against MurC. For instance, a study involving newly synthesized heterocyclic scaffolds based on an indole moiety investigated their potential as antimicrobial agents by docking them against UDP-N-acetylmuramate-L-alanine ligase nih.gov. While this indicates the potential for indole structures to interact with this enzyme, specific studies on this compound are lacking.

Human Lanosterol (B1674476) 14α-demethylase (CYP51): This cytochrome P450 enzyme is a critical component in the cholesterol biosynthesis pathway in humans and is the target of azole antifungal drugs that inhibit the corresponding enzyme in fungi researchgate.net. While there is significant interest in developing inhibitors for human CYP51 for potential applications in treating certain cancers and metabolic disorders, direct inhibitory studies involving this compound have not been reported researchgate.netnih.gov. Research has shown that various azole antifungals exhibit different inhibitory potentials against human and fungal CYP51, highlighting the possibility of designing selective inhibitors researchgate.net. An in silico study of newly synthesized indole-based heterocyclic compounds included docking against human lanosterol 14α-demethylase, suggesting the indole scaffold as a potential pharmacophore for inhibitors of this enzyme nih.gov.

Anti-Cancer Potential and Cellular Mechanisms

While direct and extensive research on the anti-cancer potential of this compound is limited, studies on closely related brominated indole-2-carboxylic acid derivatives provide valuable insights into its potential mechanisms of action.

Research has focused on derivatives of 5-bromoindole-2-carboxylic acid as potential inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers nih.govresearchgate.net.

In silico molecular docking studies of novel oxadiazole derivatives of 5-bromoindole-2-carboxylic acid have indicated favorable binding energies against the EGFR tyrosine kinase domain nih.gov. These computational predictions have been supported by in vitro assays. For example, various synthesized derivatives of 5-bromoindole-2-carboxylic acid have been shown to inhibit cell proliferation in human cancer cell lines such as HepG2 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) nih.govresearchgate.net. One particular derivative, 5-bromo-Nо-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide, demonstrated potent activity against HepG2 cells d-nb.info.

The antiproliferative effects of these 5-bromoindole-2-carboxylic acid derivatives are believed to be mediated through the induction of cell cycle arrest and apoptosis nih.gov. Inhibition of EGFR tyrosine kinase activity by these compounds can lead to a halt in the cell cycle, preventing cancer cells from progressing through the necessary phases for division and proliferation. Furthermore, this inhibition can trigger the intrinsic apoptotic pathway, leading to programmed cell death d-nb.info.

The indole scaffold is a prominent feature in a variety of compounds that target tubulin, a key protein in the formation of microtubules. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Many indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. Although no specific studies have been conducted on this compound in this context, the general activity of the indole class of compounds is noteworthy. For instance, certain indole-semicarbazide derivatives have been suggested through molecular docking studies to exert their anticancer effects by inhibiting tubulin polymerization nih.gov.

For context, the table below presents hypothetical IC50 values to illustrate how such data would be typically represented. It is crucial to note that these values are for illustrative purposes only and are not based on experimental data for this compound.

Table 1: Illustrative Cytotoxic Activity of an Indole Derivative on Human Cancer Cell Lines This table is for illustrative purposes only and does not represent experimental data for this compound.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 15.5 |

| MCF-7 | Breast Adenocarcinoma | 12.8 |

| HeLa | Cervical Cancer | 18.2 |

| HT-29 | Colorectal Adenocarcinoma | 20.1 |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Other Noteworthy Biological Applications

In the broader context of indole-based compounds, a variety of biological applications have been explored. One area of significant interest is the development of marine antifouling agents to prevent the accumulation of organisms on submerged surfaces.

Indole derivatives, particularly esters of indole-1-carboxylic acid, have demonstrated promising performance as marine antifouling agents. researchgate.netnih.gov These compounds are explored as environmentally friendlier alternatives to traditional, more toxic antifouling coatings. nih.gov

Research into a series of synthesized indole-1-carboxylic acid aryl esters has shown significant inhibitory effects against the growth of various marine algae, including Isochrysis galbana, Platymonas subcordiformis, and Navicula. researchgate.net Furthermore, these compounds exhibited excellent inhibition of barnacle larvae survival. researchgate.net

Structure-activity relationship (SAR) studies have revealed that the biological activity of these esters is influenced by the nature of the substituents on the aryl ring. A key finding is that compounds with electron-withdrawing groups, such as chlorine and bromine, tend to exhibit greater bioactivity than those with electron-donating groups. researchgate.net This is attributed to the increased hydrophobicity and lipophilicity conferred by these halogen substituents, which is thought to enhance their binding to biological targets. researchgate.net

The mechanism of antifouling action for some indole derivatives has been investigated. For instance, studies have shown that the presence of certain indole derivatives can cause a dramatic increase in the Ca²⁺ efflux in Platymonas subcordiformis, which is believed to be a molecular mechanism for inhibiting the growth of these marine algae. nih.gov

Field tests of coatings containing these indole derivatives have indicated outstanding antifouling potency against a range of marine fouling organisms. researchgate.net When incorporated into acrylate (B77674) resins, these compounds contribute to significant antifouling properties through a combination of their inherent biofouling resistance and the self-polishing nature of the acrylate matrix. researchgate.net

The following table summarizes the inhibitory effects of selected indole-1-carboxylic acid esters on the growth of marine algae:

| Compound | Target Organism | EC50 (mg/L) |

| Gramine | N. closterium f. minutissima | 1.94 |

| 7-chloroindole | N. closterium f. minutissima | 2.1 |

| 7-chloroindole | N. climacospheniae | 3.91 |

| 6-bromoindole | N. climacospheniae | 4.25 |

| CuSO₄ (Reference) | N. closterium f. minutissima | > EC50 of most tested indole derivatives |

Computational Chemistry and Molecular Modeling for Indole 2 Carboxylic Acid Derivatives

Molecular Docking Studies in Drug Discovery and Design

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the structural basis of molecular recognition and has been extensively applied to indole-2-carboxylic acid derivatives to explore their therapeutic potential against various diseases.

Elucidation of Optimal Binding Modes and Affinities with Target Proteins

Molecular docking studies have successfully elucidated the binding modes of bromo-substituted indole-2-carboxylic acid derivatives with several key protein targets. For instance, in the pursuit of new anticancer agents, derivatives of 5-bromoindole-2-carboxylic acid have been docked into the ATP-binding site of tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). d-nb.infonih.gov These studies revealed that specific hydrazone derivatives of 5-bromoindole-2-carboxylic acid demonstrated the best binding energies against the VEGFR TK domain. d-nb.info Similarly, other derivatives showed strong binding energies within the EGFR tyrosine kinase domain, suggesting their potential as inhibitors. nih.govresearchgate.netresearchgate.net

In the field of antiviral research, derivatives of indole-2-carboxylic acid have been identified as a promising scaffold for HIV-1 integrase inhibitors. mdpi.comnih.govrsc.orgresearchgate.net Docking analyses showed that the indole (B1671886) core and the C2 carboxyl group can effectively chelate the two essential Mg²⁺ ions within the enzyme's active site. mdpi.com The binding affinity and mode are significantly influenced by substitutions on the indole ring, including the strategic placement of bromine atoms. nih.gov

Table 1: Binding Energies and Interactions of 5-Bromo-1H-indole-2-carbohydrazide Derivatives with VEGFR Tyrosine Kinase

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| 3a (4-hydroxybenzylidene derivative) | -8.76 | Asp1046, Leu889, Ile888, Leu1019, Val848, Leu1035, Ala866 |

| 3e (4-dimethyl amino benzylidene derivative) | -8.02 | Asp1046, Val848, Phe1047, Ala866, Leu840, Leu1035, Val916, Cys1045, Leu889 |

| 3f (furan-2-ylmethylene derivative) | Not specified | Cys919 |

Data sourced from molecular docking studies on VEGFR tyrosine kinase. d-nb.info

Characterization of Key Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions)

The stability and specificity of a ligand-protein complex are governed by a network of non-covalent interactions. Computational studies on bromo-indole-2-carboxylic acid derivatives have meticulously characterized these interactions.

Hydrogen Bonding: The carboxylate group at the C-2 position is a critical hydrogen bond donor and acceptor. Docking studies frequently show this group forming hydrogen bonds with key residues in the active site, such as Asp1046 in VEGFR-2. d-nb.info The indole N-H group also commonly participates as a hydrogen bond donor. nih.gov

Pi-Interactions: The aromatic indole ring is well-suited for various pi-interactions. Studies on 5-bromoindole (B119039) derivatives targeting VEGFR-2 identified numerous pi-pi, pi-sulfur, and pi-alkyl interactions with residues like Phe1047, Cys1045, Val848, and Leu840. d-nb.info In the context of HIV-1 integrase, the introduction of a halogenated benzene (B151609) ring at the C6 position was shown to facilitate a crucial π–π stacking interaction with a viral DNA base (dC20), significantly enhancing inhibitory activity. nih.govrsc.orgresearchgate.net

Hydrophobic Interactions: The indole scaffold itself provides a significant hydrophobic surface that interacts with nonpolar residues in the binding pocket. For VEGFR-2, derivatives of 5-bromo-1H-indole-2-carbohydrazide form pi-alkyl interactions with several hydrophobic residues, including Val848, Ala866, Leu840, and Leu1035. d-nb.info

Structure-Based Drug Design and De Novo Ligand Generation

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design new ligands. This rational approach aims to optimize the binding affinity and selectivity of a lead compound, such as a substituted indole-2-carboxylic acid.

Identification of Essential Pharmacophoric Features for Target Specificity and Potency

Through computational analysis and structure-activity relationship (SAR) studies, essential pharmacophoric features of indole-2-carboxylic acid derivatives have been identified for various targets.

Metal Chelating Group: For metalloenzymes like HIV-1 integrase, the indole nucleus combined with the C2-carboxyl group acts as a key pharmacophore for chelating divalent metal ions (Mg²⁺) in the active site. mdpi.comrsc.org

Hydrogen Bonding Moieties: The N-H of the indole ring and the C2-carboxyl group are consistently identified as critical hydrogen bonding elements. nih.govsci-hub.se Studies on IDO1/TDO dual inhibitors revealed that the 2-carboxyl group is indispensable for binding, likely through electrostatic interactions. sci-hub.se

Halogen Atoms: The position and nature of halogen substituents are crucial. A halogenated phenyl group at the C5 or C6 position can enhance π–π stacking interactions. nih.gov Furthermore, halogens can form specific, highly directional interactions known as halogen bonds, which are increasingly recognized for their importance in ligand-receptor binding. medchem-ippas.eu

Hydrophobic Extensions: For targets with adjacent hydrophobic pockets, such as HIV-1 integrase, introducing a bulky hydrophobic group at the C3 position of the indole ring can significantly improve binding and efficacy. mdpi.com

Rational Design of Novel Analogs Based on Predicted Binding Modes

Predicted binding modes from docking studies serve as a blueprint for the rational design of new, improved analogs. A clear example is the optimization of indole-2-carboxylic acid as an HIV-1 integrase inhibitor. nih.gov Based on an initial virtual screening hit, a multi-pronged design strategy was employed:

C3 Position: A bulky hydrophobic pharmacophore was introduced at the C3 position to fill a hydrophobic cavity observed near the enzyme's active site. nih.gov

C2 Position: Modifications to the C2-carboxylic acid were explored to fine-tune the chelation with the magnesium ions. nih.gov

C6 Position: A halogenated phenyl group was added to the C6 position of the indole scaffold to enhance π–π stacking interactions with the viral DNA. nih.govrsc.org

This rational, structure-guided approach led to the synthesis of novel derivatives with markedly improved inhibitory effects against the target enzyme. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Approaches

QSAR and pharmacophore modeling are computational strategies that relate the chemical structure of compounds to their biological activity. These models are valuable for predicting the activity of unsynthesized compounds and for identifying the key chemical features responsible for their biological effects.

3D-QSAR studies on indole derivatives have been successfully performed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov For a series of indole-2-carboxamide inhibitors of human liver glycogen (B147801) phosphorylase a, predictive 3D-QSAR models were developed with high statistical significance (CoMFA q² = 0.697; CoMSIA q² = 0.622). nih.gov These models, when mapped back to the enzyme's active site, provide a clear understanding of how steric, electrostatic, and hydrophobic fields influence inhibitory potency, offering clear guidelines for designing novel inhibitors. nih.gov

In other studies, QSAR models have been developed for indole derivatives targeting phosphodiesterase IV and SARS 3CLpro. nih.govnih.govresearchgate.net A study on benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase inhibitors yielded a robust QSAR model (R² = 0.9328, Q²LOO = 0.9212) that was used to design new molecules with enhanced predicted activity. eurjchem.com These models confirm that computational approaches can effectively and economically identify potential drug candidates for further development. eurjchem.com

Table 2: Statistical Validation of Selected QSAR Models for Indole Derivatives

| Target / Compound Class | QSAR Method | q² / Q² | r² / R² | Predictive r² (r²_ext) |

| Phosphodiesterase IV Inhibitors | CoMFA | 0.494 | 0.986 | 0.56 |

| Phosphodiesterase IV Inhibitors | CoMSIA | 0.541 | 0.967 | 0.59 |

| HLGPa Inhibitors | CoMFA | 0.697 | Not specified | Validated with test set |

| HLGPa Inhibitors | CoMSIA | 0.622 | Not specified | Validated with test set |

| HKMT Inhibitors | MLR | 0.921 (Q²LOO) | 0.933 | 0.929 |

q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) are measures of model fitness and predictive ability. HLGPa: Human Liver Glycogen Phosphorylase a; HKMT: Histone Lysine Methyl Transferase; MLR: Multiple Linear Regression. nih.govnih.goveurjchem.com

Future Directions and Emerging Research Avenues for 3,5 Dibromo 1h Indole 2 Carboxylic Acid

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of halogenated indoles often involves harsh reagents and conditions, which are environmentally undesirable. rsc.org Future research is increasingly focused on developing green and sustainable methods for the synthesis of 3,5-dibromo-1H-indole-2-carboxylic acid and its precursors.

Key areas of development include:

Catalytic Halogenation: Moving away from stoichiometric halogenating agents, research is exploring the use of catalytic systems. For instance, methods using oxone-halide systems offer an environmentally friendly approach by generating the reactive halogenating species in situ, which eliminates the production of toxic byproducts. acs.orgspringernature.com Enzymatic halogenation, utilizing halogenase enzymes, presents another green alternative, offering high selectivity under benign, aqueous conditions. frontiersin.org

Multicomponent Reactions (MCRs): Innovative MCR approaches are being designed to assemble the indole (B1671886) core in fewer steps from simple, readily available starting materials. rsc.org These methods are highly efficient and sustainable, often using ethanol (B145695) as a solvent and avoiding the need for metal catalysts. rsc.org

Electrochemical Synthesis: Organic electrosynthesis is a green platform that uses electrons as traceless reagents, avoiding chemical oxidants or reductants. researchgate.net Developing electrochemical methods for the synthesis and functionalization of the this compound scaffold could provide a more sustainable and efficient route. researchgate.net

Metal-Free Synthesis: Novel metal-free methods, such as those enabled by oxidative dearomatization, are being developed to access functionalized indoles, which can be adapted for the synthesis of halogenated derivatives. nih.gov

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional (e.g., Fischer) | Often requires harsh acidic conditions and pre-formed hazardous precursors like phenylhydrazine. | Well-established and widely used. | rsc.org |

| Green Halogenation (Oxone-Halide) | In situ generation of reactive halogenating species using an environmentally friendly oxidant. | Eliminates the need for stoichiometric halogenating agents and reduces toxic byproducts. | acs.org |

| Multicomponent Reactions (MCRs) | De novo assembly of the indole core from multiple simple starting materials in a single step. | High efficiency, mild conditions, use of benign solvents, often metal-free. | rsc.org |

| Electrochemical Synthesis | Uses electrons as traceless reagents, replacing chemical oxidants/reductants. | Green, sustainable, allows for novel redox reactions. | researchgate.net |

| Enzymatic Halogenation | Utilizes halogenase enzymes for selective C-H halogenation. | Excellent selectivity, environmentally benign aqueous conditions. | frontiersin.org |

Exploration of Novel Derivatization Strategies and Scaffold Hybridization

The this compound core is a versatile template for creating diverse chemical libraries. Future work will focus on extensive derivatization and hybridization with other pharmacologically important scaffolds to explore new chemical space and biological activities.

Systematic Derivatization: The carboxylic acid group at the C2 position, the indole nitrogen (N1), and the bromine atoms at C3 and C5 serve as synthetic handles for modification. Future efforts will involve creating libraries of amides, esters, and N-alkylated or N-arylated derivatives. organic-chemistry.orgnih.gov For example, converting the carboxylic acid to a carbohydrazide (B1668358) allows for the introduction of various aromatic and heterocyclic moieties, which has proven effective in developing potent anticancer agents. d-nb.inforesearchgate.net

Scaffold Hybridization: A promising strategy involves combining the this compound scaffold with other privileged structures to create hybrid molecules with potentially synergistic or novel biological activities. mdpi.com For instance, hybridization with scaffolds known to interact with specific biological targets, such as thiazolidinone or benzenesulfonamide, could lead to new classes of enzyme inhibitors. mdpi.com

Bioisosteric Replacement: The bromine atoms can be replaced with other functional groups to fine-tune the molecule's steric and electronic properties. This can influence binding affinity, selectivity, and pharmacokinetic properties.

Deeper Mechanistic Understanding of Undiscovered Biological Activities

While indole derivatives are known for a wide spectrum of biological activities, the full potential of this compound is yet to be realized. researchgate.netmdpi.commdpi.com Future research will need to move beyond preliminary screening to elucidate the specific mechanisms of action.

Broad-Spectrum Screening: Initial high-throughput screening against a wide array of biological targets (e.g., kinases, proteases, GPCRs) can help identify novel activities. The indole scaffold is known to mimic peptide structures and bind to various enzymes, suggesting a broad potential. researchgate.net

Mechanism of Action Studies: For any identified activity, detailed mechanistic studies are crucial. This includes identifying the direct molecular target, understanding the downstream signaling pathways affected, and clarifying how the dibromo-substitution pattern contributes to the observed effect. For example, studies on other indole derivatives have identified activities against targets like the 14-3-3η protein in liver cancer and HIV-1 integrase. mdpi.comnih.gov

Exploring New Therapeutic Areas: The indole nucleus is present in compounds with anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. mdpi.comnih.gov Systematic investigation of this compound and its derivatives in these and other disease models could uncover previously unknown therapeutic applications.

Design and Synthesis of Highly Selective and Potent Analogues for Specific Disease Targets

Building on a deeper mechanistic understanding, future research will focus on the rational design and synthesis of analogues with high potency and selectivity for specific disease-related targets.

Structure-Activity Relationship (SAR) Studies: A systematic SAR analysis is essential to understand how different substituents on the indole ring affect biological activity. researchgate.netsci-hub.se This involves synthesizing a series of analogues with varied functional groups at different positions and evaluating their potency. For instance, studies on related indole-2-carboxylic acids have shown that modifications at the C6 position can significantly impact inhibitory activity against HIV-1 integrase. nih.gov

Target-Based Drug Design: Once a specific biological target is validated, computational tools like molecular docking and molecular dynamics simulations can be used to predict the binding modes of potential inhibitors. sci-hub.senih.gov This allows for the rational design of new analogues with improved binding affinity and selectivity. This approach has been successfully used to develop potent inhibitors of targets like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov